molecular formula C8H2F6O2 B15202172 2,5-Bis(trifluoromethyl)-1,4-benzoquinone

2,5-Bis(trifluoromethyl)-1,4-benzoquinone

Cat. No.: B15202172
M. Wt: 244.09 g/mol
InChI Key: VHJUTWTZOBGQHZ-UHFFFAOYSA-N
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Description

2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide in the presence of a base, such as potassium carbonate, to introduce the trifluoromethyl groups onto the cyclohexa-2,5-diene-1,4-dione framework .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinones, hydroquinones, and other derivatives with modified functional groups .

Scientific Research Applications

2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, its quinone structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress and signaling pathways. The trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C8H2F6O2

Molecular Weight

244.09 g/mol

IUPAC Name

2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H2F6O2/c9-7(10,11)3-1-5(15)4(2-6(3)16)8(12,13)14/h1-2H

InChI Key

VHJUTWTZOBGQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C=C(C1=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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